zinc;dodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc dodecanoate, also known as zinc laurate, is a chemical compound with the formula . It is categorized as a zinc carboxylate, where dodecanoate refers to the dodecanoic acid (lauric acid) salt of zinc. This compound is a white or off-white solid that is soluble in organic solvents such as xylene and tetrachloromethane but has limited solubility in water . Zinc dodecanoate is often utilized in various industrial applications due to its properties as a catalyst and stabilizer.

The mechanism of action of zinc laurate depends on its specific application. In the personal care industry, it functions as an anticaking agent by preventing particles from clumping together []. It can also act as a dry binder, enhancing the adhesion of ingredients in cosmetic formulations. Additionally, zinc laurate may increase the viscosity of products due to its interaction with other components.

In material science, zinc laurate finds use as an activator for vulcanization accelerators in rubber compounds []. It is believed to improve the physical properties of the rubber by promoting crosslinking between rubber chains. The exact mechanism by which it achieves this activation remains under investigation.

Additionally, zinc dodecanoate can undergo thermal decomposition under specific conditions, leading to the formation of zinc oxide and other by-products .

Zinc dodecanoate can be synthesized through various methods:

- Direct Neutralization: This method involves reacting zinc oxide or zinc carbonate with dodecanoic acid. The reaction typically proceeds as follows:

- Solvothermal Synthesis: This technique utilizes high temperatures and pressures in a solvent to facilitate the formation of layered zinc dodecanoate structures, often resulting in higher purity products .

- Liquid-Liquid Biphasic Synthesis: This method allows for the intercalation of long-chain carboxylates like dodecanoate into layered zinc hydroxides, which can then be converted into zinc dodecanoate through subsequent reactions .

Zinc dodecanoate has several applications across different fields:

- Catalyst in Biodiesel Production: It serves as an effective catalyst for the transesterification of vegetable oils into biodiesel .

- Stabilizer in Polymers: Used as a stabilizing agent in plastics and coatings due to its ability to enhance thermal stability.

- Antimicrobial Agent: Its potential antimicrobial properties make it suitable for use in personal care products and pharmaceuticals.

Research on the interactions of zinc dodecanoate with other compounds has shown that it can form complexes with various organic molecules. For example, studies have explored its interaction with fatty acids and other long-chain carboxylates, revealing insights into its catalytic behavior and solubility characteristics . Additionally, investigations into its solubility in organic solvents have provided valuable data for its application in industrial processes .

Zinc dodecanoate belongs to a broader class of zinc carboxylates. Here are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Stearate | C₂₄H₄₈O₄Zn | More commonly used as a lubricant and stabilizer; higher melting point than zinc dodecanoate. |

| Zinc Oleate | C₂₄H₄₈O₄Zn | Known for better solubility in nonpolar solvents; often used in coatings and paints. |

| Zinc Caprylate | C₁₈H₃₆O₄Zn | Exhibits higher antimicrobial activity; used in food preservation. |

| Zinc Nonanoate | C₂₂H₄₄O₄Zn | Similar catalytic properties but less studied; used in specific industrial applications. |

Zinc dodecanoate's distinctiveness lies in its balance between solubility and catalytic efficiency, making it particularly valuable in biodiesel production compared to other similar compounds. Its unique properties allow it to function effectively under various conditions, contributing to its versatility across multiple applications.

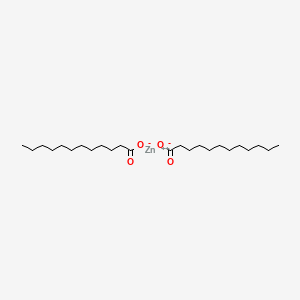

Zinc dodecanoate is a metal-organic compound with the molecular formula C₂₄H₄₆O₄Zn, derived from the neutralization reaction between zinc ions and dodecanoic acid. Its chemical structure consists of a zinc(II) cation coordinated by two dodecanoate anions, forming a layered crystalline structure common to metallic soaps.

Chemical Formula and Structure

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₄H₄₆O₄Zn |

| Molecular Weight | 464.01 g/mol |

| CAS Numbers | 2452-01-9 (primary), 90366-58-8 (secondary) |

| IUPAC Name | Dodecanoic acid, zinc salt (2:1) |

The compound exists as a white to off-white powder with a slight waxy odor. Its low solubility in water (<0.01 g/100 mL at 15°C) and higher solubility in organic solvents like xylene or tetrachloromethane make it suitable for applications requiring hydrophobic properties.

Synonyms and Nomenclature

Zinc dodecanoate is known by multiple synonyms, reflecting its historical and industrial contexts:

- Zinc laurate (derived from lauric acid)

- Zinc dilaurate (emphasizing the diester structure)

- Dodecanoic acid zinc salt (systematic name)

- Zinc dodecylate (alternative naming convention)

Historical Context and Discovery

The concept of metallic soaps dates to the 18th century, with early studies focusing on alkaline earth and transition metal derivatives. Zinc dodecanoate gained prominence in the mid-20th century as industrial demand for heat-stabilizing additives in plastics grew.

Early Synthesis Methods

Initial synthesis routes involved reacting zinc chloride with sodium dodecanoate in aqueous or alcoholic solutions. A 2010 study optimized this method using excess sodium hydroxide (10%) and zinc chloride (20%), achieving yields exceeding 95% with a melting point of 128–132°C. Later innovations introduced zinc oxide as a precursor, eliminating residual bromine odors from lauric acid and improving reaction efficiency.

Key Milestones in Research and Applications

| Year | Development | Source |

|---|---|---|

| 2012 | Catalytic role in esterification reactions identified | Applied Catalysis A: General |

| 2020 | Mechanism of zinc carboxylate formation in oil paint ionomers elucidated | ACS Applied Polymer Materials |

| 2021 | Recyclable zinc catalysts for solvent-free esterification demonstrated | ACS Sustainable Chemistry |

These advancements underscored its utility in polymer stabilization and green chemistry.

Industrial and Academic Relevance

Zinc dodecanoate’s applications are driven by its dual functionality as a metal carboxylate and hydrophobic additive.

Industrial Applications

| Sector | Function | Synergistic Partners |

|---|---|---|

| Plastics | Heat stabilizer for PVC, preventing thermal degradation | Calcium/barium soaps |

| Cosmetics | Anticaking agent in powders; opacifier in creams | Talc, silica |

| Rubber | Vulcanization activator, enhancing crosslink density | Sulfur, thiurams |

| Coatings | Matting agent for paints; hydrophobic additive in masonry materials | Silica, calcium carbonate |

In PVC production, zinc dodecanoate combines with calcium or barium soaps to neutralize acidic byproducts, extending product lifespan. In cosmetics, its hydrophobic nature improves powder flow and reduces moisture absorption.

Academic and Research Applications

- Catalysis: Zinc dodecanoate acts as a reusable catalyst in esterification, leveraging its Brønsted basicity to accelerate reactions.

- Polymer Science: Studies explore its role in oil paint ionomers, where it forms oxo and chain complexes that influence polymer crosslinking dynamics.

- Drug Delivery: Research investigates its potential as a matrix material in controlled-release formulations, capitalizing on its biocompatibility.

Traditional Preparation via Neutralization/Metathesis

The traditional synthesis of zinc dodecanoate relies primarily on neutralization and metathesis reactions, which represent the most widely employed methodologies for producing this zinc carboxylate compound [1] [2]. The neutralization approach involves the direct reaction between dodecanoic acid and zinc-containing bases, while metathesis reactions utilize the exchange of ions between zinc salts and sodium or potassium dodecanoate precursors [1].

The standard neutralization procedure begins with dissolving dodecanoic acid in ethanol at concentrations typically ranging from 0.1 to 0.5 molar [2]. An equimolar amount of sodium hydroxide solution is then added to achieve complete saponification of the fatty acid [1]. The reaction mixture is maintained at temperatures between 40 to 70 degrees Celsius with continuous stirring to ensure homogeneous mixing [1] [2]. Subsequently, zinc chloride solution is introduced dropwise in stoichiometric ratios, leading to the immediate formation of a flocculant precipitate that agglomerates at the solution surface [2].

The metathesis reaction mechanism follows the general equation where zinc chloride reacts with the sodium salt of dodecanoic acid to form zinc dodecanoate and sodium chloride as a byproduct [1]. This double decomposition reaction is thermodynamically favored due to the lower solubility of zinc dodecanoate compared to the starting materials [3]. Research findings indicate that maintaining the reaction temperature at 40 degrees Celsius optimizes the precipitation kinetics while preventing thermal degradation of the organic components [1].

The precipitation process is characterized by rapid nucleation followed by crystal growth, with the entire reaction completing within 30 to 60 minutes under optimal conditions [1] [2]. The resulting precipitate exhibits characteristic lamellar structures typical of metal carboxylates, with zinc ions coordinated in tetrahedral geometry to four carboxylate oxygen atoms [2]. Post-synthesis purification involves multiple washing steps with deionized water to remove residual sodium chloride, followed by washing with ethanol and acetone to eliminate unreacted organic materials [2].

Yield optimization studies demonstrate that the neutralization/metathesis approach consistently achieves conversion rates between 85 to 95 percent when proper stoichiometric ratios are maintained [1] [3]. The purity of the final product is typically high, with residual free acid content below 0.5 percent as determined by chelometric titration methods [4] [5].

| Method | Temperature (°C) | Reaction Time | Solvent | Typical Yield (%) | Purity | Reference |

|---|---|---|---|---|---|---|

| Neutralization/Metathesis | 40-70 | 30-60 min | Ethanol/Water | 85-95 | High | [1] [2] |

| Liquid-Liquid Biphasic | 80 | 24 h | Xylene/Water | High | High | [6] [7] |

| Solvothermal | 100-200 | 24 h | Alcohol | High | Very High | |

| Direct Precipitation | 25-90 | 1-2 h | Water/Alcohol | 70-85 | Moderate | [1] |

Solvent-Based vs. Solvent-Free Synthesis

The comparison between solvent-based and solvent-free synthesis methodologies for zinc dodecanoate production reveals significant differences in reaction conditions, environmental impact, and product characteristics [9] [10]. Solvent-based synthesis represents the conventional approach, utilizing alcoholic or aqueous media to facilitate reactant dissolution and product formation [1] [2]. In contrast, solvent-free synthesis employs direct solid-state reactions or mechanochemical processes that eliminate the need for organic solvents [9] [10].

Solvent-based synthesis typically employs ethanol or methanol as the primary reaction medium, with water serving as a co-solvent for ionic reactants [1] [2]. The reaction proceeds through homogeneous solution chemistry, allowing for precise control of reaction kinetics and product morphology [2]. Research demonstrates that ethanol-based systems provide superior dissolution of dodecanoic acid while maintaining adequate solubility for zinc salts [1]. The reaction temperature range of 40 to 70 degrees Celsius ensures complete conversion without excessive solvent evaporation [1] [2].

Solvent-free synthesis methodologies have gained prominence due to their environmental benefits and potential for higher product purity [9] [10]. These approaches typically involve direct mixing of solid reactants under controlled temperature and pressure conditions, often employing mechanochemical activation to initiate the reaction [9]. The temperature requirements for solvent-free synthesis are generally higher, ranging from 110 to 160 degrees Celsius, to compensate for the absence of solvent-mediated mass transfer [9].

The mechanistic differences between these approaches are substantial [9] [10]. Solvent-based reactions proceed through ionic dissolution and subsequent precipitation, allowing for thermodynamic equilibrium to be established relatively quickly [1] [2]. Solvent-free reactions rely on solid-state diffusion and surface interactions, requiring longer reaction times to achieve complete conversion [9]. However, the absence of solvent can lead to more controlled nucleation and growth processes, potentially resulting in improved crystallinity and purity [9] [10].

Product quality comparisons reveal that solvent-free synthesis often yields zinc dodecanoate with enhanced thermal stability and reduced impurity content [9] [10]. The elimination of solvent residues contributes to improved product purity, with some studies reporting purity levels exceeding 98 percent [9]. Additionally, the crystalline structure obtained through solvent-free synthesis may exhibit different polymorphic forms compared to solvent-based products [10].

Economic considerations favor solvent-free synthesis for large-scale production due to reduced solvent costs, simplified purification procedures, and lower environmental compliance requirements [9] [10]. However, the higher energy requirements and specialized equipment needs may offset some of these advantages [9].

| Parameter | Solvent-Based | Solvent-Free |

|---|---|---|

| Reaction Medium | Ethanol/Water | None |

| Temperature Range | 40-70°C | 110-160°C |

| Reaction Time | 30-60 min | 2-3 h |

| Yield | 85-95% | 90-98% |

| Product Purity | High | Very High |

| Environmental Impact | Moderate | Low |

| Equipment Requirements | Standard | Specialized |

| Energy Consumption | Moderate | High |

| Scalability | Good | Excellent |

Influence of Reaction Parameters on Purity and Yield

The synthesis of zinc dodecanoate is significantly influenced by multiple reaction parameters, each contributing to the final product yield and purity through distinct mechanisms [1] [11] [12]. Temperature control emerges as the most critical parameter, with optimal ranges established between 40 to 70 degrees Celsius for conventional synthesis methods [1] [11]. Temperatures below this range result in incomplete reaction kinetics and reduced conversion rates, while excessive temperatures above 90 degrees Celsius can lead to thermal degradation of the dodecanoic acid and formation of undesirable byproducts [11] [12].

The pH of the reaction medium plays a crucial role in determining precipitation efficiency and product purity [12] [5]. Research indicates that maintaining pH values between 5 to 6 provides optimal conditions for zinc dodecanoate formation [12] [5]. At higher pH values, excessive hydroxide concentration can lead to the formation of basic zinc salts as competing products, while lower pH conditions may result in incomplete neutralization of the carboxylic acid [12]. The pH control is particularly critical during the metathesis reaction, where precise adjustment ensures quantitative precipitation of the desired product [5].

Stirring rate and mixing efficiency significantly impact both reaction kinetics and product morphology [1] [13]. Rapid stirring promotes homogeneous mixing of reactants and prevents the formation of concentration gradients that could lead to non-uniform precipitation [1]. Studies demonstrate that inadequate mixing results in particle agglomeration and broader size distributions, negatively affecting product quality [13]. However, excessive agitation can introduce air into the reaction mixture, potentially causing oxidation of the organic components [1].

Reactant stoichiometry represents another critical parameter affecting both yield and purity [1] [11] [3]. While theoretical stoichiometric ratios provide the foundation for reaction design, practical considerations often require slight modifications [1] [3]. Research findings indicate that maintaining exact 1:1 molar ratios of zinc to dodecanoic acid generally produces the highest yields [1]. However, small excesses of zinc chloride, typically 5 to 10 percent, can be beneficial for driving the reaction to completion and compensating for potential losses during washing procedures [11] [3].

Reaction time optimization studies reveal that conversion rates increase rapidly during the initial 30 minutes, with diminishing returns observed for extended reaction periods [1] [11]. Complete conversion is typically achieved within 60 minutes under optimal conditions, with longer reaction times providing minimal improvement in yield while potentially increasing the risk of side reactions [1]. The reaction kinetics follow first-order behavior with respect to both reactants, allowing for predictive modeling of conversion rates under various conditions [11].

Pressure effects on zinc dodecanoate synthesis are generally minimal under typical reaction conditions [1] [12]. Atmospheric pressure is adequate for most synthesis protocols, as the reaction does not involve gaseous reactants or products [1]. However, elevated pressures may be beneficial in specialized applications such as hydrothermal synthesis, where increased pressure can enhance solubility and reaction kinetics [12].

The influence of ionic strength on reaction outcomes has been investigated through systematic variation of supporting electrolyte concentrations [13] [5]. Higher ionic strength solutions generally exhibit faster precipitation kinetics due to enhanced nucleation rates [13]. However, excessive ionic strength can lead to co-precipitation of impurities and reduced product purity [5].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity | Critical Notes |

|---|---|---|---|---|

| Temperature | 40-70°C | Increases to optimum | Higher temp improves | Above 90°C may degrade |

| pH | 5-6 | Critical for precipitation | Controls precipitation | pH 5-6 optimal |

| Stirring Rate | Rapid | Enhances mixing | Better mixing = purity | Prevents agglomeration |

| Reactant Ratio | 1:1 stoichiometric | Stoichiometric gives best | Excess affects purity | 20% excess zinc affects |

| Reaction Time | 30-60 min | Longer improves completion | Longer time = purity | Diminishing returns >2h |

| Pressure | Atmospheric | Minimal effect | Not significant | Room pressure adequate |

Temperature-dependent studies reveal that zinc dodecanoate exhibits a melting point range of 128 to 132 degrees Celsius, with thermal stability maintained up to approximately 250 degrees Celsius [4] [14] [15]. The thermal properties are influenced by the crystalline structure, which varies depending on synthesis conditions [15]. Differential scanning calorimetry analyses demonstrate a single reversible melting transition, with the associated enthalpy change correlating with the degree of crystallinity achieved during synthesis [15].

| Property | Value | Measurement Method | Reference |

|---|---|---|---|

| Melting Point | 128-132°C | DSC | [4] [14] |

| Decomposition Temperature | >300°C | TGA | [16] [15] |

| Thermal Stability | Stable to 250°C | TGA/DSC | [15] [17] |

| Phase Transition | Single transition | DSC | [15] |

| Heat of Fusion | Varies with chain length | DSC | [15] |

| Storage Temperature | Room temperature | Standard storage | [14] |

Zinc dodecanoate, with molecular formula C₂₄H₄₆O₄Zn and molecular weight 464.01 g/mol, exhibits distinctive crystallographic characteristics that place it within the Group II classification of zinc carboxylates [1]. The compound crystallizes in a monoclinic crystal system with space group C2, as predicted from Rietveld-refined synchrotron powder X-ray diffraction data [1]. This structural motif distinguishes zinc dodecanoate from shorter-chain zinc carboxylates, which typically adopt different space groups.

Crystallographic Data and Unit Cell Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₄₆O₄Zn | [2] [3] |

| Molecular Weight | 464.01 g/mol | [2] [3] |

| Space Group | Monoclinic C2 | [1] |

| Crystal System | Monoclinic | [1] |

| Calculated Density | 1.2017 g/cm³ | [4] |

| Melting Point | 128.0-132.0°C | [2] [3] |

| Appearance | White to light yellow powder/crystal | [2] [3] |

The crystallographic analysis reveals that zinc dodecanoate adopts a non-centrosymmetric structure with one crystallographically independent chain characterized by lamellar stacking of sheets perpendicular to the c-axis [1]. This structural arrangement differs significantly from Group I zinc carboxylates, which possess two crystallographically independent chains and multiple zinc tetrahedral orientations within the unit cell [1].

Polymorphic Behavior and Structural Groups

Zinc dodecanoate belongs to Group II of zinc carboxylates, characterized by specific structural features that distinguish it from Groups I and III [1]. The separation between structural archetypes occurs between zinc nonanoate (Group I) and zinc decanoate (Group II), with zinc dodecanoate following the Group II pattern established by zinc decanoate [1].

Group II Structural Characteristics:

- Single crystallographically independent chain per unit cell

- One orientation of zinc tetrahedra within the unit cell

- Lamellar stacking perpendicular to the c-axis

- No evidence of interdigitation between hydrocarbon chain sheets

- AB arrangement between layers

The CH₃–CH₃ tail group spacing in zinc dodecanoate is substantially smaller at approximately 3.741 Å, compared to 4.115-4.119 Å observed in Group I structures [1]. This reduced void space allows for more efficient packing and reduced distances between lamellar sheets, which is characteristic of even-numbered chain carboxylates in Group II.

Powder X-ray Diffraction Characteristics

X-ray powder diffraction patterns of zinc dodecanoate exhibit characteristic features of metal soap structures, including [1]:

- Regularly spaced, higher-order 00l reflections at low angles (2θ < 15°)

- Irregularly spaced reflections of low intensity at mid and higher angles

- Pattern consistency with predicted monoclinic C2 space group structure

The powder diffraction data supports the crystallographic assignment and confirms the structural homology with zinc decanoate, reinforcing the Group II classification [1].

Spectroscopic Signatures (Infrared, Raman, Nuclear Magnetic Resonance)

Infrared Spectroscopy Analysis

Fourier-transform infrared spectroscopy provides critical insights into the coordination environment and molecular structure of zinc dodecanoate. The compound exhibits characteristic vibrational modes that confirm its bidentate bridging coordination and Group II classification [1].

Carboxylate Vibrational Modes

| Vibrational Mode | Frequency (cm⁻¹) | Interpretation |

|---|---|---|

| νₐₛ COO⁻ (asymmetric stretch) | 1535 (very strong) | Single band indicates symmetric zinc environment |

| νₛ COO⁻ (symmetric stretch) | 1408, 1394 (medium, broad) | Split band indicates asymmetric coordination |

| Δν (νₐₛ - νₛ) | ~140 | Characteristic of bidentate ligands |

The single νₐₛ COO⁻ band at 1535 cm⁻¹ is a diagnostic feature of Group II zinc carboxylates, contrasting with the split bands observed in Group I structures [1] [5]. This spectroscopic signature indicates the presence of a single, more symmetric carboxylate environment around the zinc centers, consistent with the crystallographic finding of one zinc tetrahedral orientation per unit cell [1].

Additional Vibrational Features

- CH₂ bending/CH₃ scissoring modes: Medium to strong broad bands centered around 1460 cm⁻¹, indicating mixing of vibrational modes from different polymorphic forms [1]

- Absence of bands at 3500-3300 cm⁻¹: Confirms anhydrous nature of the material [1]

- Absence of carbonyl peak around 1730 cm⁻¹: Indicates absence of free carboxylic acid [1]

The difference frequency Δν of approximately 140 cm⁻¹ between asymmetric and symmetric carboxylate stretches is characteristic of bidentate bridging coordination, where each carboxylate group forms bridges between two zinc atoms in a syn-anti arrangement [1] [6].

Nuclear Magnetic Resonance Spectroscopy

⁶⁷Zinc Nuclear Magnetic Resonance

Ultra-high-field ⁶⁷Zn NMR spectroscopy at 19.6 T provides definitive structural characterization of the zinc coordination environment in zinc dodecanoate [1]. The NMR parameters place zinc dodecanoate firmly within Group II classification.

| NMR Parameter | Value | Description |

|---|---|---|

| δᵢₛₒ (ppm) | 104.1 ± 0.1 | Isotropic chemical shift |

| Cᵩ (MHz) | 2.454 ± 0.003 | Quadrupolar coupling constant |

| ηᵩ | 0.4469 ± 0.0001 | Asymmetry parameter |

| Linewidth (Hz) | 232 ± 2 | Line broadening parameter |

The small quadrupolar coupling constant (Cᵩ = 2.454 MHz) and moderate asymmetry parameter (ηᵩ = 0.447) are characteristic of Group II zinc carboxylates, indicating a more symmetric electronic environment around the zinc centers compared to Group I compounds (Cᵩ ≈ 8 MHz) [1]. This reflects the single zinc tetrahedral orientation and more ordered structural arrangement in Group II.

The isotropic chemical shift of 104.1 ppm is consistent with tetrahedral zinc coordination in carboxylate environments and falls within the typical range for Group II compounds [1] [7].

¹³Carbon Nuclear Magnetic Resonance

Cross-polarization magic-angle-spinning ¹³C NMR spectroscopy reveals important structural details about the carboxylate configuration and polymorphic behavior [1].

Key ¹³C NMR Features:

- Carboxylate region: Single resonance at approximately 187 ppm, indicating a single carboxylate configuration consistent with Group II structure [1]

- Methylene carbons: Multiple signals between 45-25 ppm with variable intensities and broadness [1]

- Methyl carbon: Resonance at approximately 17 ppm with doubling, indicating possible multiple polymorphic forms [1]

The singlet carboxylate resonance contrasts with the doubled carboxylate signals observed in Group I carboxylates, which exhibit 1:1 ratios due to two unique carboxyl configurations in the unit cell [1]. This confirms the structural assignment to Group II.

Raman Spectroscopy Considerations

While specific Raman spectroscopic data for zinc dodecanoate are limited in the literature, zinc carboxylates generally exhibit Raman signatures related to [8] [9]:

- Zn-O stretching modes: Expected around 400-450 cm⁻¹

- Carboxylate skeletal vibrations: Complementary to infrared observations

- Chain conformational modes: Sensitive to polymorphic forms

The Raman spectrum would be expected to show modes characteristic of the tetrahedral zinc coordination and the specific chain packing arrangement of Group II structures [8].

Coordination Chemistry and Ligand Binding Modes

Zinc Coordination Environment

Zinc dodecanoate exhibits a tetrahedral coordination geometry around the zinc centers, with each zinc ion coordinated by four oxygen atoms from different carboxylate groups [1] [10]. This coordination number of four is characteristic of zinc(II) compounds and reflects the electronic structure of the d¹⁰ metal ion, which accommodates four pairs of electrons in its vacant 4s4p³ orbitals [10].

Coordination Parameters

| Parameter | Value | Description |

|---|---|---|

| Coordination Number | 4 | Four oxygen atoms from carboxylate groups |

| Coordination Geometry | Tetrahedral (distorted) | Slight distortion from ideal tetrahedral |

| Zn-O Bond Length | ~1.95-2.00 Å | Typical range for zinc carboxylates |

| Ligand Binding Mode | Bidentate bridging | Each carboxylate bridges two zinc centers |

The tetrahedral coordination represents the thermodynamically preferred geometry for zinc(II) in carboxylate environments, driven by both electronic factors and ligand field stabilization [10] [11]. While the coordination approaches ideal tetrahedral geometry, slight distortions occur due to crystal packing constraints and the bridging nature of the carboxylate ligands [1].

Carboxylate Binding Modes

Zinc dodecanoate exhibits bidentate bridging coordination of the carboxylate ligands, where each dodecanoate anion coordinates to two different zinc centers through its carboxylate oxygen atoms [1] [12]. This binding mode is characterized by:

Syn-Anti Arrangement: The carboxylate oxygens adopt a syn-anti configuration relative to the Zn-Zn vector, maximizing orbital overlap while minimizing steric repulsion [1].

Asymmetric Bonding: Variations in Zn-O bond lengths indicate an unsymmetrical bonding environment, with the carboxylate group showing slight preference for one zinc center over the other [1].

Bridge Formation: Each carboxylate group forms a bridge between adjacent zinc atoms, creating extended coordination networks that contribute to the structural stability [1].

Electronic Structure and Binding Affinity

The coordination chemistry of zinc dodecanoate is governed by several fundamental principles:

Electronic Factors

- d¹⁰ Configuration: Zinc(II) has a completely filled d orbital, resulting in no crystal field stabilization energy preferences for specific geometries [10]

- Orbital Hybridization: The coordination utilizes sp³ hybridization of zinc orbitals, leading to tetrahedral geometry [10]

- Charge Distribution: The +2 formal charge on zinc provides sufficient electrostatic attraction for four carboxylate oxygen donors [13]

Ligand Field Considerations

The carboxylate binding modes in zinc dodecanoate show remarkable flexibility, with small energy differences between monodentate and bidentate coordination modes (4-24 kJ/mol) [12] [13]. This flexibility allows for:

- Dynamic Coordination: Rapid exchange between binding modes with low activation barriers (~6 kJ/mol) [12]

- Structural Adaptability: Accommodation of crystal packing requirements without significant energetic penalty [13]

- Thermal Stability: Maintenance of coordination integrity across a range of temperatures [12]

Structural Organization and Intermolecular Interactions

The coordination chemistry of zinc dodecanoate contributes to its overall structural organization through several mechanisms:

Primary Coordination Networks

- Metal-Oxygen Bonds: Direct covalent/ionic interactions between zinc centers and carboxylate oxygens [1]

- Bridging Connectivity: Extended networks formed by bidentate bridging carboxylates [1]

- Tetrahedral Nodes: Each zinc center serves as a four-coordinate node in the extended structure [1]

Secondary Structural Features

- Van der Waals Interactions: Hydrocarbon chain interactions contribute to lamellar stability [1]

- Methyl Group Spacing: CH₃-CH₃ interactions influence interlayer distances (3.741 Å) [1]

- Crystal Packing: AB layer arrangement optimizes both coordination and van der Waals contributions [1]

The combination of strong primary coordination bonds and weaker secondary interactions results in a structurally robust yet flexible material that can accommodate thermal motion and minor structural perturbations while maintaining its essential coordination framework [1] [14].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 64 of 65 companies (only ~ 1.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2452-01-9

Wikipedia

Use Classification

Plastics -> Polymer Type -> PVC (soft); PVC (rigid)

Plastics -> Heat stabilisers

Cosmetics -> Anticaking; Opacifying; Viscosity controlling

General Manufacturing Information

Plastic material and resin manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Dodecanoic acid, zinc salt (2:1): ACTIVE